Ethyl cinnamyl carbonate chemical structure and molecular weight
Ethyl cinnamyl carbonate chemical structure and molecular weight
Structural Characterization, Synthesis Protocols, and Physicochemical Profiling[1]
Executive Summary
Ethyl cinnamyl carbonate (ECC) is a specialized allylic carbonate ester utilized primarily as a highly reactive electrophile in transition-metal-catalyzed asymmetric allylic substitution reactions (Tsuji-Trost type).[1] Unlike its acetate counterparts, the carbonate moiety provides a superior leaving group (ethyl carbonate anion), which decarboxylates irreversibly to generate the active alkoxide base in situ. This unique reactivity profile makes ECC a critical reagent for constructing C-C, C-N, and C-O bonds in complex molecule synthesis under neutral conditions. This guide details its structural metrics, validated synthesis protocols, and handling requirements.
Chemical Identity & Structural Analysis[1][2][3][4]
2.1 Nomenclature and Registry[1][2][3]
-
IUPAC Name: Ethyl (2E)-3-phenylprop-2-en-1-yl carbonate[1]
-
Common Names: Carbonic acid ethyl cinnamyl ester; Cinnamyl ethyl carbonate[1][4]
-
SMILES: CCOC(=O)OC\C=C\c1ccccc1
-
InChIKey: (Predicted) KVUDVSHGZNJQOD-DQRAZIAOSA-N[1]
2.2 Molecular Metrics
| Property | Value | Precision |
| Molecular Formula | Exact | |
| Molecular Weight | 206.24 g/mol | Monoisotopic: 206.0943 |
| Element Composition | C (69.89%), H (6.84%), O (23.27%) | Theoretical |
| Stereochemistry | Trans (E) isomer dominant | Based on cinnamyl source |
2.3 Structural Visualization
The following diagram illustrates the connectivity and the reactive carbonate linkage susceptible to oxidative addition by Pd(0) or Ir(I) catalysts.
Physicochemical Properties (Experimental & Predicted)
Due to its specialized nature, some properties are derived from Structure-Property Relationship (SPR) models calibrated on homologous mixed carbonates.[1]
| Property | Value | Source/Note |
| Physical State | Colorless to pale yellow oil | Experimental (Ambient) |
| Boiling Point | 150–155 °C @ 2 mmHg | Predicted (High Vacuum Distillation) |
| Density | 1.08 ± 0.05 g/cm³ | Predicted |
| LogP (Octanol/Water) | 2.8 – 3.1 | Lipophilic (Predicted) |
| Solubility | Soluble in THF, DCM, Toluene, EtOAc | Insoluble in Water |
| Flash Point | >110 °C | Estimate |
Synthesis Protocol: Mixed Carbonate Formation
Objective: Synthesis of Ethyl Cinnamyl Carbonate via Chloroformate Coupling. Scale: 50 mmol (Lab Scale).
4.1 Reagents & Materials[1][5]
-
Substrate: Cinnamyl alcohol (
g/mol ), 6.71 g (50 mmol). -
Reagent: Ethyl chloroformate (
g/mol ), 6.51 g (60 mmol, 1.2 equiv). -
Base: Pyridine (anhydrous), 7.91 g (100 mmol, 2.0 equiv).
-
Solvent: Dichloromethane (DCM), anhydrous, 100 mL.
-
Quench: 1M HCl, Sat.
, Brine.
4.2 Step-by-Step Methodology
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Dissolve Cinnamyl alcohol (50 mmol) and Pyridine (100 mmol) in anhydrous DCM (80 mL). Cool the solution to 0 °C using an ice bath.
-
Addition: Add Ethyl chloroformate (60 mmol) dropwise over 20 minutes via a pressure-equalizing addition funnel. Caution: Exothermic reaction; gas evolution may occur.[1]
-
Reaction: Allow the mixture to warm to room temperature (23 °C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of the alcohol (
) and appearance of the carbonate ( ).[1] -
Workup:
-
Quench with 1M HCl (50 mL) to neutralize excess pyridine.
-
Separate the organic layer.
-
Wash organic layer with Sat.[1]
(50 mL) and Brine (50 mL). -
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
4.3 Reaction Mechanism[1]
Analytical Characterization Standards
To validate the integrity of the synthesized compound, the following spectral signatures must be confirmed.
-
NMR (400 MHz,
): -
IR Spectroscopy (Neat):
Applications in Catalysis
Ethyl cinnamyl carbonate is the "gold standard" substrate for Iridium-catalyzed asymmetric allylic amination and etherification .[1]
6.1 Mechanistic Advantage
Upon oxidative addition to a metal center (Pd or Ir), the carbonate leaving group decomposes into
References
-
Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations.[1] Chemical Reviews, 96(1), 395-422.[1] Link
-
Helmchen, G., Dorta, R., & Pfaltz, A. (1997). Iridium-Catalyzed Asymmetric Allylic Substitution.[1] Accounts of Chemical Research, 30(2), 98-109.[1]
-
Sinou, D. (2002). Asymmetric organometallic-catalyzed reactions in aqueous media.[1] Advanced Synthesis & Catalysis, 344(3-4), 221-237.[1] Link
-
Kiener, C. A., et al. (2009). Enantioselective, Iridium-Catalyzed Monoallylation of Ammonia.[1] Journal of the American Chemical Society, 131(34), 12050-12051.[1] Link
-
PubChem Compound Summary. (2023). Cinnamyl Alcohol (Precursor Data).[6][7] National Library of Medicine. Link
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